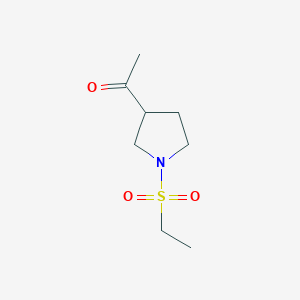

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylsulfonylpyrrolidin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-13(11,12)9-5-4-8(6-9)7(2)10/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAGGMCNSOOMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of pyrrolidine derivatives with ethylsulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is a chemical compound with the molecular formula and a molecular weight of 205.27 g/mol. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with an ethanone group attached at the third position and an ethylsulfonyl group attached to the nitrogen atom. Benchchem offers this compound for chemical and biological studies.

Scientific Research Applications

This compound has several applications in scientific research.

Chemistry It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can enhance the compound’s binding affinity to certain molecular targets, while the pyrrolidine ring can contribute to the overall stability and specificity of the interaction.

Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

- Reduction Reduction reactions can convert the ethanone group to an alcohol. Reducing agents such as sodium borohydride () or lithium aluminum hydride () are commonly used.

- Substitution The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Properties

- IUPAC Name: 1-(1-ethylsulfonylpyrrolidin-3-yl)ethanone

- Molecular Formula:

- InChI: InChI=1S/C8H15NO3S/c1-3-13(11,12)9-5-4-8(6-9)7(2)10/h8H,3-6H2,1-2H3

- InChI Key: DQAGGMCNSOOMCX-UHFFFAOYSA-N

- Canonical SMILES: CCS(=O)(=O)N1CCC(C1)C(=O)C

Mechanism of Action

The mechanism of action of 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can enhance the compound’s binding affinity to certain molecular targets, while the pyrrolidine ring can contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

a) 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)

- Molecular Formula: C₁₅H₁₅NO₃S

- Molecular Weight : 289.35 g/mol

- Key Features: Contains a methylsulfonylphenyl group instead of ethylsulfonyl-pyrrolidine.

b) 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone (CAS 244641-23-4)

- Molecular Formula: C₁₂H₂₁NO₃S₂

- Molecular Weight : 291.43 g/mol

- Key Features: A complex pyrrolidine derivative with dual sulfonyl and thioether groups.

c) 1-(3-Nitro-4-(1-pyrrolidinyl)phenyl)ethanone (CAS 887595-31-5)

Pharmacologically Active Analogues

a) Iloperidone Metabolites

Iloperidone, a pyrrolidinyl ethanone derivative (CAS 133454-47-4), undergoes metabolic transformations to yield compounds like 1-[4-(3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy)-3-methoxyphenyl]ethanone.

- Key Features : The piperidine ring replaces pyrrolidine, altering dopamine D₂ and serotonin 5-HT₂A receptor affinity. Iloperidone’s metabolites exhibit reduced antipsychotic activity compared to the parent compound due to modified hydrogen-bonding capacity .

b) S-16924 ((R)-2-{1-[2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3-yl}-1-(4-fluoro-phenyl)-ethanone)

- Key Features: This compound combines a fluorophenyl group with a pyrrolidine-ethanone scaffold. It demonstrates potent serotonin 5-HT₁A agonist activity, highlighting how substituents on the ethanone moiety can dictate receptor selectivity .

Key Research Findings

Sulfonyl Group Impact: Ethylsulfonyl and methylsulfonyl groups enhance solubility and metabolic stability compared to non-sulfonylated analogues. For example, methylsulfonyl-containing compounds (e.g., CAS 221615-75-4) show prolonged half-lives in preclinical models .

Ring System Influence: Pyrrolidine-based compounds exhibit greater conformational flexibility than piperidine or pyridine derivatives, affecting receptor binding kinetics. S-16924’s pyrrolidine-ethanone structure enables high 5-HT₁A affinity, whereas piperidine analogues favor dopamine receptors .

Metabolic Pathways: Ethylsulfonyl-pyrrolidine derivatives are prone to oxidative metabolism at the sulfur atom, forming sulfonic acid metabolites. This contrasts with phenylsulfonyl derivatives (e.g., 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone, CAS 292855-52-8), which undergo aryl hydroxylation .

Biological Activity

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C8H15NO2S

- Molecular Weight : 189.27 g/mol

This compound features a pyrrolidine ring substituted with an ethylsulfonyl group, which is hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Systems : Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, suggesting a potential role in modulating mood and cognition.

- Enzyme Inhibition : The ethylsulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, although specific data is limited. |

| Cytotoxicity | Preliminary studies suggest potential cytotoxic effects on cancer cell lines. |

| Neurological Effects | May influence neurotransmitter levels, indicating possible applications in treating neurological disorders. |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : A study conducted by Xu et al. (2023) evaluated various azetidine derivatives for their antimicrobial properties. While this compound was not the primary focus, related compounds demonstrated significant activity against Gram-positive bacteria, suggesting a similar potential for this compound .

- Cytotoxicity Studies : Research on pyrrolidine derivatives indicated that modifications to the pyrrolidine ring could enhance cytotoxicity against cancer cell lines. For instance, derivatives with sulfonamide groups showed increased apoptosis in human cancer cells .

- Neurological Applications : Investigations into pyrrolidine compounds have shown promise in modulating neurotransmitter systems. Studies suggest that compounds with similar structures may aid in treating conditions such as depression and anxiety by influencing serotonin and dopamine pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.